molecular formula C14H14BrN B3015878 N-[(3-bromophenyl)methyl]-N-methylaniline CAS No. 16547-15-2

N-[(3-bromophenyl)methyl]-N-methylaniline

Cat. No.: B3015878
CAS No.: 16547-15-2
M. Wt: 276.177
InChI Key: YMPJOPNFFJIBNB-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-N-methylaniline is an organic compound with the molecular formula C14H14BrN It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-bromophenylmethyl group and a methyl group

Scientific Research Applications

N-[(3-bromophenyl)methyl]-N-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

Similar compounds, such as benzamide derivatives, have been found to interact with various receptors and enzymes

Mode of Action

Bromophenols, which share a similar structure, are produced by electrophilic halogenation of phenol with bromine This suggests that the compound might interact with its targets through electrophilic substitution reactions

Biochemical Pathways

It’s worth noting that bromophenols and similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This could imply potential involvement in biochemical pathways related to carbon-carbon bond formation or modification.

Pharmacokinetics

The compound’s molecular weight (18605 g/mol) and its predicted water solubility (30407 mg/L) suggest that it might be well-absorbed and distributed in the body . Further pharmacokinetic studies are needed to confirm these predictions and to understand the compound’s metabolism and excretion.

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects

Action Environment

The action of N-[(3-bromophenyl)methyl]-N-methylaniline could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions, in which similar compounds are involved, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a wide range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-N-methylaniline typically involves the reaction of 3-bromobenzyl chloride with N-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

3-bromobenzyl chloride+N-methylanilineThis compound\text{3-bromobenzyl chloride} + \text{N-methylaniline} \rightarrow \text{this compound} 3-bromobenzyl chloride+N-methylaniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-N-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids.

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of cyclohexyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N,N-dimethylaniline
  • 3-bromo-N-methylbenzylamine
  • 3-bromoaniline

Uniqueness

N-[(3-bromophenyl)methyl]-N-methylaniline is unique due to the presence of both a bromine atom and a methyl group on the aniline nitrogen. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPJOPNFFJIBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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